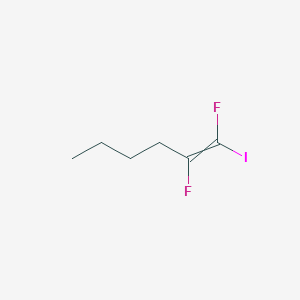
1,2-Difluoro-1-iodohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-1-iodohex-1-ene is an organofluorine compound with the molecular formula C6H9F2I. It is characterized by the presence of both fluorine and iodine atoms attached to a hexene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-1-iodohex-1-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-1-yne with iodine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the addition of halogens to the carbon-carbon triple bond, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-1-iodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or carbonyl compounds.
Reduction: Formation of alkanes or alcohols
Scientific Research Applications
1,2-Difluoro-1-iodohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of novel pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,2-difluoro-1-iodohex-1-ene involves its interaction with molecular targets through its reactive halogen atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodohex-1-ene: Similar structure but lacks fluorine atoms.
1,2-Difluoroethylene: Contains fluorine atoms but lacks the iodine atom and hexene backbone.
1-Iodo-2-fluoroethane: Contains both iodine and fluorine atoms but has a shorter carbon chain
Uniqueness
The combination of these halogens can enhance the compound’s stability, reactivity, and interaction with biological targets .
Properties
CAS No. |
113246-52-9 |
|---|---|
Molecular Formula |
C6H9F2I |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
1,2-difluoro-1-iodohex-1-ene |
InChI |
InChI=1S/C6H9F2I/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 |
InChI Key |
LWLQXFVNNPZFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















